molecular formula C13H18N4O B12228014 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12228014
M. Wt: 246.31 g/mol
InChI Key: OSFQAEPBGJAYRC-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves several steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropylpyrimidine moiety. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cyclopropylpyrimidine moiety, which imparts distinct biological activity and therapeutic potential.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H18N4O/c14-13(18)10-3-5-17(6-4-10)12-7-11(9-1-2-9)15-8-16-12/h7-10H,1-6H2,(H2,14,18)

InChI Key

OSFQAEPBGJAYRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)N

Origin of Product

United States

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